molecular formula C23H23NO4 B2901519 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid CAS No. 2137442-87-4

2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.4]octane-1-carboxylic acid

Cat. No. B2901519
CAS RN: 2137442-87-4
M. Wt: 377.44
InChI Key: SKAREJGZBNVATM-UHFFFAOYSA-N
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Description

This compound is a derivative of fluorene, a polycyclic aromatic hydrocarbon. It has a molecular weight of 393.44 .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves C-H activation methodologies . The Pd-mediated C-C bond formation can be made in tandem with 2-Methylpyridine .


Molecular Structure Analysis

The molecular structure of this compound includes a fluorene moiety, a methoxy group, a carbonyl group, and a spiro[3.4]octane moiety . The exact structure would need to be confirmed through techniques such as X-ray crystallography or NMR spectroscopy.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 393.44 .

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Mechanism of Action

Target of Action

It’s known that similar compounds are often used in peptide synthesis , suggesting that they may interact with proteins or enzymes involved in this process.

Mode of Action

Given its structural similarity to other fluorenylmethyloxycarbonyl (fmoc) protected amino acids , it’s likely that it acts as a protective group during peptide synthesis. The Fmoc group is typically removed under basic conditions, allowing for the addition of the next amino acid in the sequence.

Biochemical Pathways

The compound likely plays a role in the biochemical pathway of peptide synthesis . In this process, the compound would be used to protect the amino group of an amino acid, preventing it from reacting until the appropriate step in the synthesis. Once the Fmoc group is removed, the amino acid can then be incorporated into the growing peptide chain.

Result of Action

The primary result of the action of this compound is the successful synthesis of peptides with the desired sequence . By protecting the amino group of an amino acid, the compound allows for controlled reactions that result in the formation of peptide bonds.

Action Environment

The action of this compound is highly dependent on the environmental conditions. Factors such as temperature, pH, and the presence of other reactants can all influence its stability and efficacy . For example, the Fmoc group is typically removed under basic conditions, so the pH of the environment would be a crucial factor in its action.

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonyl)-2-azaspiro[3.4]octane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO4/c25-21(26)20-23(11-5-6-12-23)14-24(20)22(27)28-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,19-20H,5-6,11-14H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKAREJGZBNVATM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)CN(C2C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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